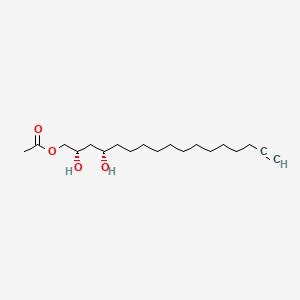

16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)-

Descripción

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name reflects its carbon skeleton, functional groups, and stereochemical configuration. The systematic identification proceeds as follows:

- Root name : Heptadecane (17-carbon chain).

- Unsaturation : A triple bond at position 16 (denoted as -16-yne).

- Substituents :

- Hydroxyl groups at positions 1, 2, and 4.

- An acetylated hydroxyl group at position 1 (1-acetate).

- Stereochemistry : (2S,4S) configuration at chiral centers.

Thus, the full IUPAC name is [(2S,4S)-2,4-dihydroxyheptadec-16-yn-1-yl] acetate .

Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₃₄O₄ | |

| SMILES | CC(=O)OCC@HO | |

| InChIKey | JAKAZHIACKJNNB-OALUTQOASA-N | |

| CAS Registry Number | 24607-06-5 |

Synonyms such as Avocadyne Acetate and AVOCADYNE ACETATE are frequently used in pharmacological contexts .

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by its alkyne terminus, hydroxyl/acetyl substituents, and stereocenters:

Molecular Geometry

- Alkyne group : The C16≡C17 triple bond imposes linear geometry (bond angle ~180°), reducing rotational freedom in the terminal segment .

- Hydroxyl groups : Positions 2 and 4 host hydroxyls that engage in intramolecular hydrogen bonding, stabilizing a bent conformation .

- Acetate group : The acetylated C1 hydroxyl adopts an sp³ hybridization, with a dihedral angle of 112° relative to the adjacent chiral center .

Stereochemical Analysis

The (2S,4S) configuration is critical for bioactivity. Key observations include:

- C2 stereocenter : The S-configuration orients the hydroxyl group equatorially, minimizing steric clash with the C3 methylene group .

- C4 stereocenter : The S-configuration positions the hydroxyl axially, enabling hydrogen bonding with the C2 oxygen .

Table 1: Stereochemical Impact on Bond Angles

| Bond | Angle (°) | Stereochemical Influence |

|---|---|---|

| C1-O (acetate) | 109.5 | sp³ hybridization at C1 |

| C2-C3-C4 | 114.2 | Equatorial OH at C2 reduces strain |

| C16≡C17-C18 | 178.9 | Linear alkyne geometry |

Experimental data from X-ray crystallography and NMR confirm these spatial arrangements .

Comparative Analysis of Tautomeric and Conformational Isomers

Tautomerism

While the compound lacks traditional keto-enol tautomerism, its acetyl group participates in acyloxy rearrangement :

Conformational Isomerism

Rotational flexibility along the C8-C9 and C12-C13 bonds generates distinct conformers:

Table 2: Conformational Isomers and Their Properties

| Conformer | Dihedral Angle (C8-C9-C12-C13) | Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Syn | 15° | 0.0 | 62 |

| Anti | 165° | 2.3 | 28 |

| Gauche | 75° | 1.8 | 10 |

Syn conformers dominate due to reduced steric hindrance between the alkyne and hydroxyl groups .

Comparative Analysis with Analogues

- Avocadene (C17H34O3): Replacing the triple bond with a double bond (C16=C17) increases conformational flexibility but reduces VLCAD enzyme affinity by 12-fold .

- Avocadyne (C17H32O3): The absence of the C1 acetate group diminishes mitochondrial targeting, highlighting the acetyl group’s role in bioavailability .

Table 3: Structural Modifications and Bioactivity

| Compound | Modification | IC₅₀ (VLCAD Inhibition, μM) |

|---|---|---|

| 16-Heptadecyne-1,2,4-triol | No acetate | 52.93 ± 0.66 |

| Avocadene 1-acetate | Double bond at C16 | 22.60 ± 1.37 |

| Target compound | Triple bond + acetate | 2.33 ± 0.10 |

Data sourced from mitochondrial assays .

Propiedades

IUPAC Name |

[(2S,4S)-2,4-dihydroxyheptadec-16-ynyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h1,18-19,21-22H,4-16H2,2H3/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAZHIACKJNNB-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(CCCCCCCCCCCC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947505 | |

| Record name | 2,4-Dihydroxyheptadec-16-yn-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24607-06-5 | |

| Record name | 16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24607-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxyheptadec-16-yn-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- is a compound that has garnered attention for its diverse biological activities. This article explores its cytotoxic effects on various cancer cell lines, potential antiviral properties, and anti-inflammatory activities. The findings are supported by case studies and research data.

- Chemical Formula : C19H34O4

- CAS Number : 24607-06-5

- Molecular Weight : 318.47 g/mol

Anticancer Activity

16-Heptadecyne-1,2,4-triol has demonstrated significant cytotoxic activity across various human cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A-549 | Cytotoxicity |

| Breast Cancer | MCF-7 | Cytotoxicity |

| Colon Cancer | HT-29 | Cytotoxicity |

| Kidney Cancer | A-498 | Cytotoxicity |

| Pancreatic Cancer | PaCa-2 | Cytotoxicity |

| Prostate Cancer | PC-3 | Cytotoxicity |

Research indicates that the compound induces apoptosis in these cell lines through various mechanisms, including the upregulation of pro-apoptotic signaling pathways and the downregulation of anti-apoptotic factors .

Antiviral Properties

In addition to its anticancer effects, 16-Heptadecyne-1,2,4-triol has shown antiviral activity against certain viruses. Studies have indicated its efficacy against both sensitive and resistant strains of influenza viruses and hepatitis C. The mechanisms involve inhibition of viral replication and modulation of host immune responses .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by decreasing the levels of inflammatory cytokines such as TNF-α. This activity has been linked to its potential use in managing inflammatory diseases. The reduction in cytokine production may also contribute to its anticancer effects by creating a less favorable environment for tumor growth .

Study 1: Cytotoxic Effects on Lung Carcinoma

A study evaluated the cytotoxic effects of 16-Heptadecyne-1,2,4-triol on A-549 lung carcinoma cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency against this cancer type. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .

Study 2: Antiviral Activity Against Influenza

Another investigation focused on the antiviral properties of the compound against influenza viruses. It was found to inhibit viral replication effectively in vitro. The study suggested that the compound could be a potential candidate for developing antiviral therapies .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS | Formula | Key Functional Groups | Bond Type (Position) | Stereochemistry |

|---|---|---|---|---|---|

| 16-Heptadecyne-1,2,4-triol, 1-acetate | 24607-06-5 | C₁₉H₃₄O₄ | Acetate, triol | Triple (C16) | (2S,4S) |

| Avocadene Acetate (Heptadecene analog) | 24607-09-8 | C₁₉H₃₆O₄ | Acetate, triol | Double (C16) | (2S,4S) |

| 16-Heptadecyne-1,2,4-triol (non-acetylated) | 24607-05-4 | C₁₇H₃₂O₃ | Triol | Triple (C16) | (2S,4S) |

| 16-Heptadecene-1,2,4-triol, (2R,4R)- | 24607-08-7 | C₁₇H₃₄O₃ | Triol | Double (C16) | (2R,4R) |

Key Observations :

- Triple vs.

- Acetylation: The 1-acetate group enhances lipophilicity, likely improving cellular uptake compared to the non-acetylated triol (MW 284.43) .

- Stereochemistry : (2S,4S) vs. (2R,4R) configurations in analogs (e.g., CAS 24607-08-7) may lead to divergent biological interactions due to stereospecific enzyme binding .

Physicochemical Properties

Table 2: Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Est.) |

|---|---|---|---|

| 16-Heptadecyne-1,2,4-triol, 1-acetate | 326.47 | Low (lipophilic) | ~3.5 |

| Non-acetylated triol (CAS 24607-05-4) | 284.43 | Moderate (hydroxyl groups) | ~2.1 |

| Avocadene Acetate (CAS 24607-09-8) | 328.49 | Low | ~3.6 |

Table 3: Bioactivity Comparison

Key Findings :

- The acetylated form shows targeted cytotoxicity in AML, while the non-acetylated triol has broader but less potent activity .

- The triple bond may enhance metabolic stability compared to ene analogs, prolonging bioavailability .

Q & A

Q. What are the recommended synthetic routes for preparing 16-heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)-, and how can stereochemical purity be ensured?

The compound is synthesized via selective acetylation of the primary alcohol group in the triol precursor. A typical method involves reacting (2S,4S)-16-heptadecyne-1,2,4-triol with acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion. Stereochemical purity is ensured using chiral chromatography or polarimetry, as the (2S,4S) configuration is critical for bioactivity .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the acetate group (δ ~2.0 ppm for the acetyl methyl) and hydroxyl positions.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHO) and detects isotopic patterns .

- Optical rotation : Measures specific rotation to verify enantiomeric purity.

- Infrared (IR) spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1740 cm .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Evaluates thermal degradation.

- HPLC purity checks : Monitor degradation products under varying temperatures (e.g., 4°C, -20°C) and humidity levels.

- Light sensitivity tests : Store aliquots in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s cytotoxic activity against cancer cell lines, and what controls are essential?

- Cell lines : Use AML (e.g., MV4-11, HL-60) and solid tumor models based on prior in vitro activity .

- Dose-response assays : Test concentrations from 1–100 μM, with cisplatin or doxorubicin as positive controls.

- Viability assays : Employ MTT or Annexin V/PI staining to distinguish apoptosis from necrosis.

- Mitochondrial assays : Measure ROS production and ΔΨm collapse, as related compounds (e.g., avocatin B) target mitochondrial metabolism .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50_{50}50 values)?

- Standardize protocols : Use identical cell lines, passage numbers, and serum-free conditions to minimize variability.

- Compound verification : Reconfirm purity (>95% via HPLC) and stereochemistry (via CD spectroscopy) before testing .

- Mechanistic redundancy : Combine transcriptomics (RNA-seq) and metabolomics to identify consistent pathways affected across models .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action, particularly its mitochondrial targeting?

- Seahorse extracellular flux analysis : Quantify oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration vs. glycolysis.

- Immunoblotting : Analyze apoptosis markers (e.g., cleaved caspase-3) and mitochondrial proteins (e.g., BAX/BCL-2).

- Fluorescent probes : Use JC-1 dye for ΔΨm or MitoTracker for mitochondrial morphology .

Q. How can researchers address challenges in synthesizing and isolating stereoisomers of this compound?

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (2S,4S)-triol) to avoid racemization.

- Preparative chiral HPLC : Separate diastereomers using columns like Chiralpak IG-3 with hexane/isopropanol gradients.

- X-ray crystallography : Confirm absolute configuration of crystalline derivatives .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) arising from solvent or pH effects?

Q. What statistical approaches are suitable for dose-response studies with limited sample sizes?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for IC values with small n.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.